molecular formula C11H17NO4S B1334417 N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide CAS No. 58754-95-3

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Cat. No. B1334417
CAS RN: 58754-95-3
M. Wt: 259.32 g/mol
InChI Key: YSQNRFLBFRHJBP-UHFFFAOYSA-N
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Patent
US06825181B1

Procedure details

5.25 g (50 mmol) of aminoacetaldehyde dimethylacetal was dissolved in 400 ml of tetrahydrofuran. 106 g (1 mol) of sodium carbonate and 11.44 g (60 mmol) of p-toluenesulfonyl chloride were added to the obtained solution. They were stirred for 3 days and then treated with dichloromethane as the extracting solvent in an ordinary manner to obtain the title compound. After the purification by the silica gel column chromatography, the title compound was obtained.
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
Quantity
11.44 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH2:5].C(=O)([O-])[O-].[Na+].[Na+].[C:14]1([CH3:24])[CH:19]=[CH:18][C:17]([S:20](Cl)(=[O:22])=[O:21])=[CH:16][CH:15]=1.ClCCl>O1CCCC1>[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH:5][S:20]([C:17]1[CH:18]=[CH:19][C:14]([CH3:24])=[CH:15][CH:16]=1)(=[O:22])=[O:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
5.25 g
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
106 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
11.44 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
They were stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
COC(CNS(=O)(=O)C1=CC=C(C=C1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.